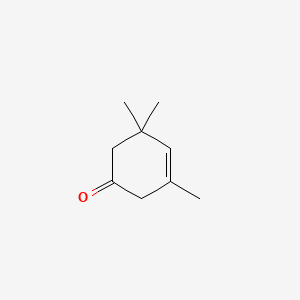
3,5,5-Trimethylcyclohex-3-en-1-one
Cat. No. B3267876
Key on ui cas rn:
471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04010205
Procedure details


A mixture of 500 g of 3,3,5-trimethyl-cyclohex-5-en-1-one (isophorone) and 50 g of triethanolamine was refluxed for 4 hours, whereupon it was fractionally distilled to give a fraction at b.p. 170°. The isomerization was performed in a reaction vessel equipped with a lateral distillation column having the following characteristics:


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6]([CH3:8])=[CH:5][C:4](=[O:9])[CH2:3]1.N(CCO)(CCO)CCO>>[CH3:1][C:2]1([CH3:10])[CH:7]=[C:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(C=C(C1)C)=O)C
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)(CCO)CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours, whereupon it
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a fraction at b.p. 170°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The isomerization was performed in a reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a lateral distillation column
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC(CC(=C1)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
